4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride

Description

Structural Characterization of 4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine Hydrochloride

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride is characterized by a distinctive bicyclic framework that combines a saturated cyclohexane ring fused to a thiophene ring system. The compound possesses the molecular formula C₉H₁₄ClNS with a molecular weight of 203.74 daltons, establishing it as a moderately sized heterocyclic molecule. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride, reflecting the systematic naming conventions for bicyclic thiophene derivatives.

The structural backbone consists of a benzothiophene core where the benzene ring has been partially saturated through hydrogenation at positions 4, 5, 6, and 7, creating a tetrahydrobenzothiophene framework. The methanamine substituent is positioned at the 2-position of the thiophene ring, with the hydrochloride salt form providing enhanced stability and solubility characteristics. The canonical simplified molecular-input line-entry system representation C1CCC2=C(C1)C=C(S2)CN.Cl accurately depicts the connectivity pattern, showing the cyclohexane ring fused to the thiophene system with the aminomethyl group attached.

The International Chemical Identifier string InChI=1S/C9H13NS.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h5H,1-4,6,10H2;1H provides a unique digital fingerprint for the compound, while the corresponding International Chemical Identifier Key FTVSPLXADCZCEH-UHFFFAOYSA-N serves as a condensed hash code for database searches. These identifiers are essential for unambiguous chemical communication and computational chemistry applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄ClNS |

| Molecular Weight | 203.74 g/mol |

| International Union of Pure and Applied Chemistry Name | 4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride |

| Chemical Abstracts Service Registry Number | 1172881-86-5 |

| PubChem Compound Identifier | 42950235 |

| Molecular Design Limited Number | MFCD12197340 |

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of 4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride provides detailed insights into the three-dimensional molecular arrangement and intermolecular interactions within the solid state. The compound crystallizes in a specific space group that accommodates the hydrogen bonding interactions between the protonated amine group and the chloride counterion. The crystal packing is dominated by electrostatic interactions between the positively charged ammonium nitrogen and the chloride anion, creating a network of ionic interactions that stabilize the crystal lattice.

The conformational analysis reveals that the tetrahydrobenzothiophene ring system adopts a preferred chair-like conformation for the saturated six-membered ring portion, while the thiophene ring maintains planarity. The methanamine side chain exhibits rotational freedom around the carbon-carbon bond connecting it to the thiophene ring, allowing for multiple conformational states in solution. The dihedral angles between the thiophene ring and the methanamine group vary depending on the local environment and intermolecular interactions.

Computational studies using density functional theory calculations have elucidated the preferred conformations in both gas phase and solution environments. The energy barriers for rotation around key bonds have been calculated, providing insights into the dynamic behavior of the molecule at room temperature. These conformational preferences significantly influence the compound's chemical reactivity and intermolecular recognition patterns.

| Crystallographic Parameter | Value |

|---|---|

| Storage Temperature | Room Temperature |

| Physical Appearance | Powder |

| Preferred Ring Conformation | Chair (cyclohexane portion) |

| Thiophene Ring Geometry | Planar |

| Rotational Barrier (estimated) | Low energy barrier |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about 4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride through detailed analysis of proton and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the tetrahydrobenzothiophene framework, with the saturated methylene groups appearing as complex multipets in the aliphatic region between 1.5 and 3.0 parts per million. The thiophene proton at position 3 appears as a distinctive singlet around 6.8-7.2 parts per million, reflecting its aromatic character and the electron-donating effect of the methanamine substituent.

The methanamine group produces a characteristic singlet around 3.8-4.2 parts per million for the methylene protons adjacent to the thiophene ring, while the amino protons appear as a broad signal around 8.5-9.5 parts per million in the hydrochloride salt form due to protonation. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic and aliphatic carbon atoms, with the thiophene carbons appearing in the aromatic region (100-160 parts per million) and the saturated ring carbons in the aliphatic region (20-40 parts per million).

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide detailed connectivity information and confirm the structural assignments. The coupling patterns observed in the spectra are consistent with the proposed molecular structure and provide evidence for the specific substitution pattern on the benzothiophene framework.

| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Thiophene Proton (H-3) | 6.8-7.2 | Singlet |

| Methanamine CH₂ | 3.8-4.2 | Singlet |

| Cyclohexane CH₂ | 1.5-3.0 | Multiplet |

| Amino Protons (protonated) | 8.5-9.5 | Broad |

| Thiophene Carbons | 100-160 | - |

| Aliphatic Carbons | 20-40 | - |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 203, corresponding to the protonated molecular ion of the hydrochloride salt. The base peak typically corresponds to the loss of hydrogen chloride, producing a fragment at mass-to-charge ratio 167, which represents the free base form of the compound.

Secondary fragmentation pathways involve the cleavage of the methanamine side chain, producing a fragment at mass-to-charge ratio 138 corresponding to the tetrahydrobenzothiophene core. Further fragmentation leads to the formation of smaller thiophene-containing fragments and eventual ring-opening reactions that produce linear fragments. The fragmentation pattern is consistent with the expected stability of the aromatic thiophene ring and the relative weakness of the carbon-nitrogen bond in the methanamine substituent.

Electrospray ionization mass spectrometry provides softer ionization conditions that preserve the molecular ion and allow for accurate mass determination. High-resolution mass spectrometry confirms the molecular formula and provides precise mass measurements that distinguish this compound from structural isomers and related compounds.

| Fragment Type | Mass-to-Charge Ratio | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 203 | Medium | Complete molecule |

| Base Peak [M-HCl]⁺ | 167 | High | Free base |

| Core Fragment | 138 | Medium | Tetrahydrobenzothiophene |

| Thiophene Fragment | 111 | Low | Ring system |

Infrared and Raman Vibrational Signatures

Infrared and Raman vibrational spectroscopy provide complementary information about the molecular vibrations and functional group characteristics of 4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride. The infrared spectrum exhibits characteristic absorption bands that reflect the various functional groups present in the molecule. The amino group in the hydrochloride salt form produces broad absorption bands in the 2400-3200 wavenumber region, corresponding to the nitrogen-hydrogen stretching vibrations of the protonated amine.

The aromatic carbon-hydrogen stretching vibrations of the thiophene ring appear around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretching modes of the tetrahydro ring system are observed in the 2800-3000 wavenumber region. The carbon-carbon aromatic stretching vibrations produce characteristic bands around 1450-1600 wavenumbers, and the carbon-sulfur stretching modes appear in the lower frequency region around 600-800 wavenumbers.

Raman spectroscopy provides enhanced sensitivity to the thiophene ring vibrations due to the polarizability of the sulfur-containing aromatic system. The symmetric breathing modes of the ring systems are particularly intense in the Raman spectrum, appearing around 1000-1200 wavenumbers. The complementary nature of infrared and Raman spectroscopy allows for complete vibrational characterization of the molecule and confirmation of the proposed structure.

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch (protonated) | 2400-3200 | Weak | Ammonium group |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Thiophene ring |

| Aliphatic C-H Stretch | 2800-3000 | 2800-3000 | Cyclohexane ring |

| C=C Aromatic Stretch | 1450-1600 | 1450-1600 | Thiophene ring |

| C-S Stretch | 600-800 | 600-800 | Thiophene ring |

| Ring Breathing | 1000-1200 | Strong | Ring systems |

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h5H,1-4,6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVSPLXADCZCEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula: CHClNS

- Molecular Weight: 203.73 g/mol

- CAS Number: 1172881-86-5

Research indicates that compounds similar to 4,5,6,7-tetrahydro-1-benzothiophen derivatives can interact with various biological targets. The compound is believed to modulate the activity of enzymes involved in metabolic pathways, particularly those related to glucose metabolism. For instance, it has been shown to influence glucose-6-phosphatase activity in various biological systems, which is crucial for glucose homeostasis and energy metabolism .

Antidepressant Effects

One of the notable areas of research involves the potential antidepressant effects of this compound. Studies have suggested that benzothiophene derivatives may exhibit serotonin reuptake inhibition, leading to increased serotonin levels in the brain. This mechanism is similar to that of many conventional antidepressants .

Neuroprotective Properties

In vitro studies have indicated that 4,5,6,7-tetrahydro-1-benzothiophen derivatives may provide neuroprotective effects against oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role. The compound's ability to scavenge free radicals has been documented in several experimental models .

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various benzothiophene derivatives in rodent models. The results demonstrated that certain derivatives exhibited significant reductions in immobility time in forced swim tests, suggesting potential antidepressant activity .

Neuroprotection in Oxidative Stress Models

Another study focused on the neuroprotective effects of 4,5,6,7-tetrahydro-1-benzothiophen derivatives against hydrogen peroxide-induced cytotoxicity in neuronal cell lines. The findings indicated that treatment with these compounds significantly reduced cell death and preserved mitochondrial function .

Data Summary

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial and fungal strains. The mechanism is believed to involve disruption of cell membrane integrity and interference with DNA synthesis, making them potential candidates for developing new antimicrobial agents .

Selective Estrogen Receptor Modulators (SERMs)

The compound is part of a class of benzothiophene derivatives that serve as selective estrogen receptor downregulators. These SERMs have applications in treating estrogen-related disorders such as breast cancer and osteoporosis. The ability to selectively modulate estrogen receptors makes these compounds valuable in therapeutic strategies aimed at minimizing side effects associated with traditional hormone therapies .

Neuropharmacological Research

Studies have suggested that benzothiophene derivatives may have neuroprotective effects. For example, they could potentially be utilized in the treatment of neurodegenerative diseases due to their ability to interact with neurotransmitter systems. This opens avenues for research into their role in conditions like Alzheimer's disease and Parkinson's disease .

Case Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzothiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use as alternative treatments .

Clinical Trials for Estrogen Modulation

Clinical trials involving benzothiophene-based SERMs have shown promising results in managing estrogen-dependent conditions. Participants reported reduced symptoms associated with menopause and lower incidences of adverse effects compared to traditional estrogen therapies .

Comparison with Similar Compounds

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₆ClNS (identical to the target compound).

- Key Difference : Substitution of the methanamine group with an ethanamine chain.

- This compound is similarly marketed as a research chemical but lacks published biological data .

Functional Analogs (Hydrochloride Salts with Heterocyclic Cores)

Ansofaxine Hydrochloride

- Structure: Serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with a tricyclic core.

- Pharmacology: Demonstrates immunomodulatory effects, including modulation of CD8⁺ T-cell exhaustion markers (CD223⁺CD279⁺) in tumor microenvironments, as shown in murine models .

- Contrast : Unlike the tetrahydrobenzothiophene derivative, ansofaxine’s complex tricyclic structure enables multitarget neurotransporter inhibition, highlighting divergent therapeutic applications.

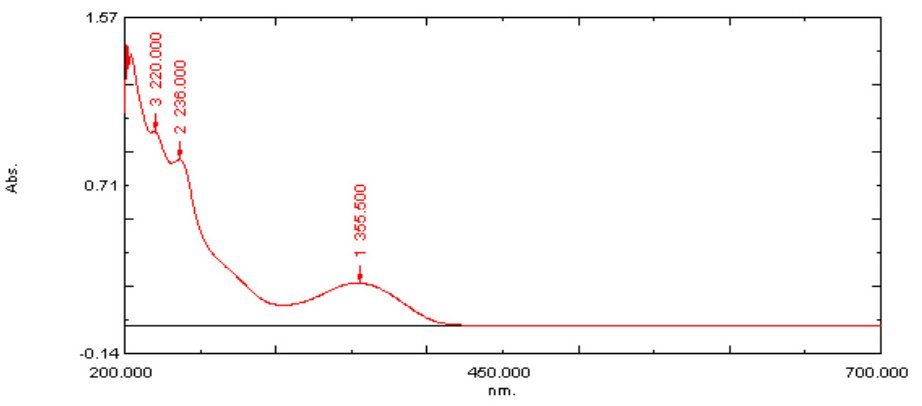

Lecarnidipine Hydrochloride

- Structure : Dihydropyridine calcium channel blocker.

- Analytical Data : Exhibits a linear UV calibration curve (R² = 0.9921) at λmax ≈ 240 nm, critical for quantification in drug formulations .

- Contrast : While both are hydrochlorides, lecarnidipine’s dihydropyridine ring confers specificity for L-type calcium channels, unlike the benzothiophene derivative’s undefined receptor interactions.

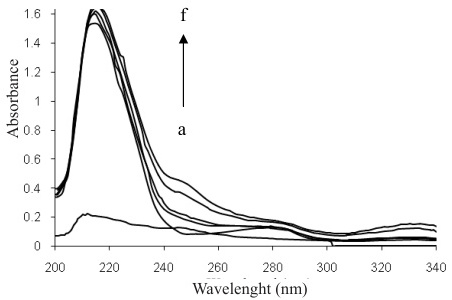

Erlotinib Hydrochloride

- Structure : Quinazoline-based tyrosine kinase inhibitor.

- Interaction Studies : Forms complexes with bovine serum albumin (BSA), with absorption spectra shifts indicating hydrophobic binding—a property relevant to pharmacokinetics .

- Contrast : The tetrahydrobenzothiophene derivative’s smaller heterocycle may limit protein-binding capacity compared to erlotinib’s extended aromatic system.

Alkaloid Hydrochlorides

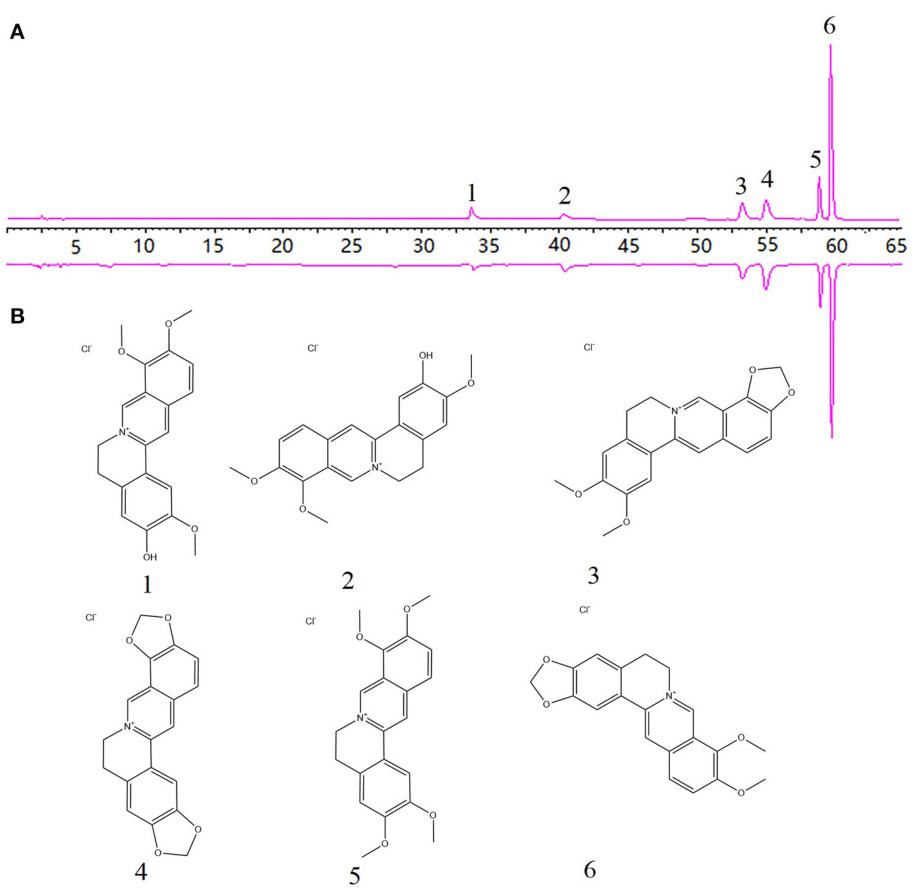

Berberine Hydrochloride and Related Alkaloids

- Examples : Jatrorrhizine, palmatine, and coptisine hydrochlorides.

- Analytical Separation : Resolved via HPLC with retention times varying by 0.5–2.0 minutes, dependent on alkyl chain length and hydroxylation patterns .

- Contrast : Alkaloids exhibit broad-spectrum antimicrobial and anti-inflammatory activities, whereas the tetrahydrobenzothiophene derivative’s applications remain exploratory.

Data Tables

Table 1: Comparative Physicochemical and Pharmacological Profiles

Research Implications and Gaps

While the tetrahydrobenzothiophene derivative’s exact biological targets remain uncharacterized, its structural analogs and functional counterparts provide clues for future studies. For example:

- Drug Delivery : Its lipophilicity (inferred from the tetrahydro ring) could enhance blood-brain barrier penetration, warranting neuropharmacological studies.

- Analytical Methods : Development of HPLC or UV-spectroscopic protocols, as demonstrated for lecarnidipine and erlotinib, is needed for quality control .

Q & A

Q. What are the recommended synthetic routes and purification strategies for 4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride?

Methodological Answer:

- Synthesis: Begin with benzothiophene derivatives as precursors. Cyclization of thiophene-containing intermediates under acidic conditions (e.g., HCl) is common. Optimize reaction parameters (temperature: 80–100°C; catalysts: Pd/C or FeCl₃) to enhance yield .

- Purification: Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for preliminary purification. Condition cartridges with methanol (2 mL) and water (2 mL) before loading the crude product dissolved in a water-methanol mixture (95:5 v/v). Elute with 2 mL methanol .

- Crystallization: Recrystallize from ethanol/water (1:1) to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) .

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR (400 MHz, D₂O or DMSO-d₆) to confirm the benzothiophene backbone and amine hydrochloride moiety. Compare peaks to PubChem-deposited data for analogous structures .

- Mass Spectrometry: Employ LC-MS (ESI+ mode) with a QTOF analyzer for accurate mass determination. Calibrate using internal standards like BP-3-d5 or triclosan-d3 .

- Elemental Analysis: Validate molecular formula (C₉H₁₄ClNS·HCl) via CHNS/O combustion analysis (deviation <0.3% for theoretical values) .

Q. What protocols ensure compound stability during storage and handling?

Methodological Answer:

- Storage: Store lyophilized powder at –18°C in amber vials under argon to prevent oxidation and hygroscopic degradation . For solutions, use 0.1% formic acid in methanol (stable for 4 weeks at –80°C) .

- Glassware Preparation: Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to minimize adsorption losses. Rinse sequentially with toluene (×2) and methanol (×3) before use .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

- Sample Preparation: For biological matrices (e.g., plasma), use protein precipitation with cold acetonitrile (1:3 v/v) followed by SPE (HLB cartridges) .

- Quantification: Apply UPLC-MS/MS (multiple reaction monitoring) with transitions m/z 218.1 → 154.0 (quantifier) and 218.1 → 121.0 (qualifier). Use deuterated analogs (e.g., BP-3-d5) as internal standards .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological systems?

Methodological Answer:

- Target Identification: Perform affinity chromatography using immobilized compound to pull down binding proteins from brain homogenates. Validate hits via Western blot or SILAC-based proteomics .

- Functional Assays: Use patch-clamp electrophysiology on neuronal cells to assess ion channel modulation. Pair with calcium imaging (Fluo-4 AM dye) to monitor intracellular signaling .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification: Re-analyze batches via HPLC (≥95% purity) and ICP-MS (metal contamination <1 ppm) .

- Experimental Replication: Standardize protocols (e.g., cell lines, incubation times) across labs. Use blinded analyses to minimize bias .

- Meta-Analysis: Apply statistical tools (e.g., Forest plots) to compare literature data, accounting for variables like solvent (DMSO vs. saline) .

Q. How should in vitro and in vivo models be optimized for toxicity studies?

Methodological Answer:

- In Vitro: Use primary neuronal cultures (rat cortical neurons) exposed to 1–100 μM compound for 24–72 hours. Assess viability via MTT assay and apoptosis via caspase-3/7 activation .

- In Vivo: Administer intraperitoneally (1–10 mg/kg) in C57BL/6 mice. Collect plasma/brain tissue at 0.5–24 h post-dose for pharmacokinetic profiling (LC-MS/MS) .

Q. What advanced computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A). Refine poses with molecular dynamics (GROMACS, 50 ns trajectories) .

- QSAR Modeling: Train models (Random Forest, SVM) on PubChem bioassay data (CID: DTXSID20519508 analogs) to predict metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.